molecular formula C12H16BrNO B8152069 1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine

1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine

Cat. No.: B8152069
M. Wt: 270.17 g/mol
InChI Key: ZKBUFUZKIVORRL-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine is an organic compound that features a unique combination of functional groups It contains a brominated aromatic ring, a methoxy group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine typically involves multiple steps. One common method starts with the bromination of 2-methylphenylmethanol to obtain 5-bromo-2-methylphenylmethanol. This intermediate is then reacted with methoxyazetidine under specific conditions to form the final product. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium borohydride (NaBH4) and aluminum chloride (AlCl3) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The methoxy group and the azetidine ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts like palladium.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine involves its interaction with specific molecular targets. The brominated aromatic ring and the methoxy group can participate in various binding interactions with proteins and enzymes, potentially affecting their activity. The azetidine ring provides conformational flexibility, allowing the compound to fit into different binding sites. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it could modulate biological processes by interacting with key proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine is unique due to the presence of the azetidine ring, which imparts conformational flexibility and distinct electronic properties. The combination of the brominated aromatic ring, methoxy group, and azetidine ring makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

1-[(5-Bromo-2-methylphenyl)methyl]-3-methoxyazetidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

C13H14BrNO\text{C}_{13}\text{H}_{14}\text{Br}\text{N}\text{O}

This compound features a brominated phenyl group, which is known to influence biological activity through various mechanisms, including modulation of enzyme activity and receptor interactions.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study involving derivatives of azetidine demonstrated their ability to inhibit nitric oxide (NO) production in LPS-induced RAW264.7 macrophages. The results showed a reduction in NO secretion levels, indicating potential anti-inflammatory effects .

CompoundNO Production (%)Reference
PDTC68.32 ± 2.69
Test Compound48.29 ± 0.71

2. Monoacylglycerol Lipase (MAGL) Inhibition

The compound has been suggested as a potential inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. Inhibition of MAGL can lead to increased levels of 2-arachidonoylglycerol (2-AG), which has neuroprotective effects and can modulate pain and inflammation pathways .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Receptor Modulation : The brominated phenyl group may enhance binding affinity to cannabinoid receptors (CB1 and CB2), influencing neuroinflammatory responses.
  • Enzyme Inhibition : As a MAGL inhibitor, it could prevent the breakdown of endocannabinoids, thereby enhancing their physiological effects.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Neuroinflammation Models : In preclinical models, MAGL inhibitors have shown promise in reducing neuroinflammation associated with conditions such as Alzheimer's disease and multiple sclerosis . These findings suggest that similar compounds could provide therapeutic benefits in neurodegenerative diseases.
  • Cancer Research : Compounds with structural similarities have been evaluated for their anti-tumor activities. For instance, derivatives exhibiting anti-inflammatory properties were also found to inhibit tumor growth in various cancer models .

Properties

IUPAC Name

1-[(5-bromo-2-methylphenyl)methyl]-3-methoxyazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9-3-4-11(13)5-10(9)6-14-7-12(8-14)15-2/h3-5,12H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBUFUZKIVORRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CN2CC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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